molecular formula C7H8BrN3O2 B2519594 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid CAS No. 914208-45-0

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid

Cat. No.: B2519594
CAS No.: 914208-45-0
M. Wt: 246.064
InChI Key: VXAFRZOSKKWZTI-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9BrN4O2 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 5, a dimethylamino group at position 2, and a carboxylic acid group at position 4

Mechanism of Action

Mode of Action

It is known that bromopyrimidines, such as this compound, can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Bromopyrimidines are known to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given the compound’s potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds at the molecular level.

Action Environment

It is known that the suzuki–miyaura coupling reactions in which bromopyrimidines can participate are generally tolerant of a variety of reaction conditions. This suggests that the compound may exhibit similar environmental tolerance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(dimethylamino)pyrimidine-4-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 2-(dimethylamino)pyrimidine-4-carboxylic acid is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction parameters such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a base like sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the carboxylic acid group.

Scientific Research Applications

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5-bromopyrimidine
  • 5-Bromo-4,6-dimethyl-2-pyridinamine
  • 5-Bromopyrimidine-2-carboxylic acid

Uniqueness

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxylic acid group at position 4 distinguishes it from other bromopyrimidine derivatives, allowing for unique applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-11(2)7-9-3-4(8)5(10-7)6(12)13/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAFRZOSKKWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-45-0
Record name 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
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